molecular formula C13H13NO2 B11888054 1-(8-Ethoxyquinolin-2-yl)ethanone

1-(8-Ethoxyquinolin-2-yl)ethanone

Cat. No.: B11888054
M. Wt: 215.25 g/mol
InChI Key: CZKJVSPSGHCKOA-UHFFFAOYSA-N
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Description

1-(8-Ethoxyquinolin-2-yl)ethanone is a quinoline-derived compound featuring an ethoxy substituent at the 8-position and an ethanone (acetyl) group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, often modulated by substituent effects on the aromatic core .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(8-ethoxyquinolin-2-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-3-16-12-6-4-5-10-7-8-11(9(2)15)14-13(10)12/h4-8H,3H2,1-2H3

InChI Key

CZKJVSPSGHCKOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-Ethoxyquinolin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-ethoxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(8-Ethoxyquinolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(8-Ethoxyquinolin-2-yl)ethanol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and strong bases.

    Condensation: The compound can undergo aldol condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

1-(8-Ethoxyquinolin-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable compound in biological research.

    Medicine: Quinoline derivatives, including 1-(8-Ethoxyquinolin-2-yl)ethanone, are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(8-Ethoxyquinolin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Chloro-Substituted Quinoline Ethanones

  • 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone (): Structure: Contains dual chloro substituents on quinoline rings and a phenyl group. Crystal Packing: Exhibits planar quinoline rings with a 4.05° dihedral angle between them. Stabilized by C–H···O hydrogen bonds and π–π stacking interactions, forming pseudodimers . Synthesis: Prepared via Ag₂SO₄-mediated coupling in DMSO, yielding crystalline solids . Comparison: The ethoxy group in the target compound may enhance solubility compared to chloro substituents, which increase hydrophobicity and influence π-stacking efficiency.
  • 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (): Structure: Features a hydroxy group at the 8-position and a chloro-acetyl moiety. Properties: The hydroxy group enables hydrogen bonding, while chloro substitution may enhance electrophilicity.

Ethoxy vs. Methoxy Substituents

  • 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (): Structure: Methoxy groups at 2- and 4-positions on a bromophenyl ring. Molecular Weight: 259.10 g/mol; ethoxy analogs would have slightly higher molecular weights .

Aromatic Ring Variations

Pyridine and Thiophene Derivatives

  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone (): Structure: Pyridine ring with a methyl group and a sulfonylphenyl moiety. Applications: Sulfonyl groups enhance stability and binding affinity in medicinal chemistry, contrasting with quinoline’s planar aromaticity .
  • 1-(2-Thienyl)ethanone (): Structure: Thiophene ring replaces quinoline. Reactivity: Thiophene’s electron-rich nature increases susceptibility to electrophilic substitution compared to quinoline .

Tetrazole and Schiff Base Derivatives

  • 1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone (): Structure: Tetrazole group introduces hydrogen-bonding capability and acidity (pKa ~4.9). Synthesis: Prepared via triethyl orthoformate-mediated cyclization, yielding a yellow solid (mp 172–174°C). Activity: Tetrazole-containing compounds often exhibit antioxidant and antidiabetic properties .
  • Schiff Bases from 1-(Hydroxynaphthalenyl)ethanone (): Structure: Derived from ethanone precursors with hydroxylnaphthalene and diamine linkers. Activity: Demonstrated antibacterial (MIC: 8–32 µg/mL) and antioxidant (IC₅₀: 12–28 µM) activities, highlighting the role of conjugated systems in bioactivity .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
1-(8-Ethoxyquinolin-2-yl)ethanone (Target) 8-ethoxy, 2-acetyl ~243.3 (estimated) Likely crystalline, moderate solubility Inferred antimicrobial potential N/A
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone 8-hydroxy, 2-chloro-acetyl 221.65 Hydrogen bonding, metal chelation Antimicrobial
1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone Tetrazole, phenyl 188.19 High acidity, hydrogen bonding Antioxidant
1-(2-Thienyl)ethanone Thiophene 126.17 Electron-rich, volatile Industrial intermediate

Biological Activity

1-(8-Ethoxyquinolin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-(8-Ethoxyquinolin-2-yl)ethanone is derived from quinoline, a heterocyclic compound known for its diverse pharmacological activities. The ethoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(8-Ethoxyquinolin-2-yl)ethanone exhibit significant antimicrobial properties. A study evaluated various quinoxaline derivatives against several bacterial strains using the disc diffusion method. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
8aModerateNo activityNo activity
8cHighHighModerate
11aHighHighModerate

The high activity observed in compounds like 8c and 11a can be attributed to their structural features that improve penetration through bacterial cell walls, enhancing their antimicrobial effects .

Anticancer Activity

The anticancer potential of 1-(8-Ethoxyquinolin-2-yl)ethanone has also been explored. A series of quinoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including prostate cancer (PC-3) and lung fibroblast (MRC-5) cells. Notably, some compounds demonstrated significant growth inhibition in PC-3 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundPC-3 Cell Viability (%)MRC-5 Cell Viability (%)GI50 (µM)
3b56>8228
4e48>8235
5b60>82Not tested

The data indicates that compounds such as 3b exhibit substantial cytotoxic effects against cancer cells while sparing normal fibroblast cells, highlighting their potential as selective anticancer agents .

The mechanism by which 1-(8-Ethoxyquinolin-2-yl)ethanone exerts its biological effects may involve the inhibition of critical cellular pathways. For instance, studies suggest that some quinoline derivatives can induce apoptosis in cancer cells by degrading client proteins associated with the heat shock protein (Hsp90) pathway. This pathway is crucial for maintaining cellular homeostasis and regulating cell survival .

Case Studies

Case studies involving similar compounds have illustrated their therapeutic potential. For example, a study on quinoline derivatives indicated promising results in preclinical models for treating infections and cancer. These findings underscore the need for further investigation into the clinical applications of such compounds.

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